N-benzyl-N-methyl-4-[(4-methylbenzyl)oxy]benzenecarbothioamide
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Overview
Description
N~1~-BENZYL-N~1~-METHYL-4-[(4-METHYLBENZYL)OXY]-1-BENZENECARBOTHIOAMIDE is a complex organic compound characterized by its unique molecular structure. This compound features a benzyl group, a methyl group, and a benzenecarbothioamide moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-BENZYL-N~1~-METHYL-4-[(4-METHYLBENZYL)OXY]-1-BENZENECARBOTHIOAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of benzyl and methyl derivatives, followed by their combination under controlled conditions to form the final product. Common reagents used in these reactions include benzyl chloride, methylamine, and thioamide precursors. The reaction conditions usually involve specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product. Industrial production also emphasizes safety and environmental considerations, employing green chemistry principles to minimize waste and reduce the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
N~1~-BENZYL-N~1~-METHYL-4-[(4-METHYLBENZYL)OXY]-1-BENZENECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl or methyl groups are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the desired transformation, typically involving specific temperatures, solvents, and catalysts.
Major Products Formed
Scientific Research Applications
N~1~-BENZYL-N~1~-METHYL-4-[(4-METHYLBENZYL)OXY]-1-BENZENECARBOTHIOAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N1-BENZYL-N~1~-METHYL-4-[(4-METHYLBENZYL)OXY]-1-BENZENECARBOTHIOAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N1-BENZYL-N~1~-METHYL-4-[(4-METHYLBENZYL)OXY]-1-BENZENECARBOTHIOAMIDE include other benzyl and methyl derivatives, such as:
- N-Methylbenzylamine
- Benzylmethylamine
- 4-Methylbenzylamine
Uniqueness
What sets N1-BENZYL-N~1~-METHYL-4-[(4-METHYLBENZYL)OXY]-1-BENZENECARBOTHIOAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, stability, and specificity.
Properties
Molecular Formula |
C23H23NOS |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
N-benzyl-N-methyl-4-[(4-methylphenyl)methoxy]benzenecarbothioamide |
InChI |
InChI=1S/C23H23NOS/c1-18-8-10-20(11-9-18)17-25-22-14-12-21(13-15-22)23(26)24(2)16-19-6-4-3-5-7-19/h3-15H,16-17H2,1-2H3 |
InChI Key |
KNEYZRZHTUVCSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=S)N(C)CC3=CC=CC=C3 |
Origin of Product |
United States |
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